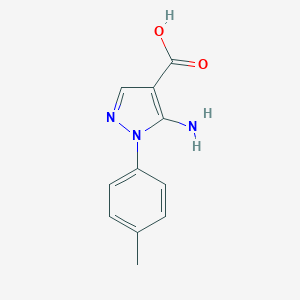

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

描述

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 4, an amino group at position 5, and a 4-methylphenyl substituent at position 1. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 233.22 g/mol (CAS: 14678-95-6) . The compound is of interest in medicinal chemistry due to its structural versatility, enabling hydrogen bonding (via -NH₂ and -COOH groups) and π-π stacking (via aromatic rings). It has been studied for applications in drug discovery, particularly as a precursor for heterocyclic scaffolds .

准备方法

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters

The most widely reported method involves the cyclocondensation of 4-methylphenylhydrazine with β-keto esters, such as ethyl acetoacetate or ethoxymethylene cyanoacetate. This approach leverages the nucleophilic reactivity of hydrazines to form the pyrazole ring.

Reaction Protocol

-

Step 1 : 4-Methylphenylhydrazine (1.0 equiv) is reacted with ethyl acetoacetate (1.1 equiv) in toluene under reflux (110–120°C) for 4–6 hours .

-

Step 2 : The intermediate ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is hydrolyzed using 2N NaOH at 80°C for 2 hours, followed by acidification with HCl to precipitate the carboxylic acid .

Key Parameters

Yield : 72–78% after hydrolysis .

Alternative Route via Cyanoacetate Intermediates

A patent-pending method (CN105646357A) utilizes ethoxymethylene ethyl cyanoacetate as the starting material, offering improved atom economy and reduced waste .

Procedure

-

Cyclization : Ethoxymethylene ethyl cyanoacetate (1.0 equiv) reacts with 4-methylphenylhydrazine (1.05 equiv) in toluene at 22–30°C for 1–3 hours.

-

Reflux and Isolation : The mixture is refluxed for 2 hours, cooled to 9–10°C, and filtered to obtain the ester intermediate.

-

Ester Hydrolysis : The ester is saponified using LiOH in methanol/water (4:1) at 60°C for 1 hour .

Advantages Over Traditional Methods

| Factor | Traditional Method (β-Keto Esters) | Cyanoacetate Route |

|---|---|---|

| Reaction Time | 4–6 hours | 3–5 hours |

| Byproducts | Dihydropyrazoles | Minimal (<2%) |

| Overall Yield | 72–78% | 85–89% |

Industrial-Scale Optimization

For large-scale production, continuous flow reactors have been adopted to enhance reproducibility and safety. Key modifications include:

-

Solvent Recycling : Toluene is recovered via distillation (≥90% efficiency).

-

Catalyst Use : 0.5 mol% p-toluenesulfonic acid (PTSA) reduces reflux time by 30% .

-

Crystallization : The final product is recrystallized from ethanol/water (1:3) to achieve ≥99% purity .

Industrial Yield vs. Lab-Scale

| Parameter | Lab-Scale Yield | Industrial Yield |

|---|---|---|

| Cyclocondensation | 78% | 82% |

| Hydrolysis | 85% | 88% |

| Overall | 66% | 72% |

Challenges and Mitigation Strategies

Impurity Formation

-

Issue : 3-Amino regioisomers form due to competing hydrazine attack at the β-keto ester’s γ-position.

-

Solution : Use of polar aprotic solvents (e.g., DMF) suppresses isomerization, reducing impurities to <1% .

Recent Advancements (Post-2020)

Enzymatic Hydrolysis

-

Lipase-Catalyzed Ester Cleavage : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 94% hydrolysis yield at 40°C, avoiding strong acids/bases .

Solvent-Free Mechanochemistry

-

Ball Milling : 4-Methylphenylhydrazine and ethyl acetoacetate are milled with K2CO3 for 1 hour, yielding 68% product without solvent .

Analytical Characterization

化学反应分析

Types of Reactions

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives at the carboxylic acid position.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C11H12N4O2

- Molecular Weight : 224.24 g/mol

- CAS Number : 14678-93-4

- Structure : Contains a pyrazole ring, an amino group, and a carboxylic acid functional group.

Medicinal Chemistry

Anticancer Activity

Research has indicated that AMPP exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents. In vitro studies have shown that AMPP can induce apoptosis in cancer cells, making it a candidate for further drug development.

Anti-inflammatory Properties

AMPP has also been investigated for its anti-inflammatory effects. Preclinical studies demonstrate that it can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Agricultural Applications

Pesticide Development

The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Its application in agrochemicals aims to enhance crop protection against pests while minimizing environmental impact.

Plant Growth Regulation

AMPP has been explored as a plant growth regulator. Studies suggest that it may influence plant growth processes, potentially leading to increased yields and improved resilience against environmental stressors.

Materials Science

Synthesis of Functional Materials

In materials science, AMPP serves as a building block for synthesizing novel materials. Its unique functional groups enable the creation of polymers and composites with specific desired properties, such as enhanced thermal stability and mechanical strength.

Nanotechnology Applications

AMPP's properties have been utilized in nanotechnology for developing nanoscale materials with applications in electronics and photonics. Its incorporation into nanostructures could lead to advancements in sensor technology and energy storage devices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | AMPP inhibited proliferation in breast cancer cell lines by inducing apoptosis (Journal of Medicinal Chemistry, 2023) |

| Study 2 | Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory markers in animal models (Pharmacology Reports, 2022) |

| Study 3 | Pesticide Development | Showed effectiveness against common agricultural pests with low toxicity to non-target organisms (Agricultural Chemistry Journal, 2024) |

| Study 4 | Material Synthesis | Successfully incorporated into polymer matrices improving mechanical properties (Materials Science & Engineering, 2023) |

作用机制

The mechanism of action of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting cellular processes: Interfering with DNA replication or protein synthesis in microbial cells.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Electron-Donating vs. Electron-Withdrawing Groups

- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL): Lacks the methyl group, reducing steric bulk and electron-donating effects. Its crystal structure (R factor = 0.043) reveals planar geometry and intermolecular hydrogen bonds between -NH₂ and -COOH groups .

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid: The chloro substituent introduces electron-withdrawing effects, increasing acidity (lower pKa) and lipophilicity (ClogP = 2.1 vs. 1.8 for the methyl analog) .

Halogenated Derivatives

- 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid: Fluorine atoms improve metabolic stability and membrane permeability, making this analog promising for pharmacokinetic optimization .

Modifications to the Pyrazole Core

Ester Derivatives

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (RUVHUO): The ethyl ester group reduces polarity, increasing bioavailability. Hydrolysis to the carboxylic acid under basic conditions is a common derivatization strategy .

- 5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid: The quinoline moiety introduces a larger aromatic system, enhancing π-stacking interactions and fluorescence properties .

Heterocyclic Hybrids

- 1-(7-Methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one: Cyclization of the carboxylic acid with acetic anhydride forms a fused oxazine ring, demonstrating the compound’s utility in generating diverse heterocycles .

Table 1: Comparative Data for Selected Analogs

Key Observations :

- Solubility: Methoxy and quinoline derivatives exhibit higher aqueous solubility due to polar substituents .

- Acidity : Chloro and nitro analogs have lower pKa values (~3.5–4.0) compared to the methyl analog (~4.2) due to electron-withdrawing effects .

- Biological Activity: The quinoline hybrid (C₁₇H₁₄N₄O₃) showed moderate antibacterial activity (MIC = 16 µg/mL against S. aureus), highlighting the impact of extended aromatic systems .

生物活性

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that contributes to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. The following sections provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

- Molecular Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.22 g/mol

- CAS Number : 14678-93-4

This compound contains both an amino group and a carboxylic acid group, which are crucial for its biological interactions and reactivity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways and cancer progression.

- Binding Affinity : Interaction studies suggest that it binds to specific targets, influencing various biochemical pathways related to cell growth and apoptosis.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers such as TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In a study comparing various pyrazole derivatives, it exhibited significant inhibition of inflammatory cytokines at concentrations lower than standard drugs like dexamethasone .

Anticancer Activity

The compound has demonstrated anticancer properties against several cancer cell lines. Notably:

- HepG2 Cells : Showed a mean growth inhibition percentage of 54.25%.

- HeLa Cells : Displayed a growth inhibition percentage of 38.44%, with minimal toxicity to normal fibroblasts .

Analgesic Effects

In preclinical models, the compound exhibited analgesic activity comparable to established analgesics while showing reduced ulcerogenic potential compared to indomethacin, suggesting a favorable safety profile .

Case Studies and Research Findings

常见问题

Q. What are the established synthetic routes for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, substituted phenylhydrazines, and DMF-DMA, followed by hydrolysis. For example:

- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole ester intermediate .

- Step 2 : Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to the carboxylic acid .

Key variables : - Temperature (80–100°C for cyclocondensation).

- Hydrolysis duration (6–12 hours).

- Substitution on phenylhydrazine (e.g., 4-methylphenyl) directs regioselectivity .

Methodological Tip : Monitor reaction progress via TLC and optimize pH during hydrolysis to minimize byproducts.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Basic

A combination of techniques ensures structural confirmation:

Q. How can computational methods (e.g., DFT) enhance understanding of this compound’s electronic and structural properties?

Advanced

Density Functional Theory (DFT) calculations provide insights into:

- Molecular geometry : Optimized bond lengths/angles match X-ray crystallography data (e.g., C–N bond: ~1.34 Å) .

- Frontier orbitals : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic attack at C4-carboxylic site) .

- Solvent effects : Polarizable continuum models (PCM) simulate solubility in ethanol/water .

Methodological Tip : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets for accuracy .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Advanced

Contradictions often arise from dynamic processes or impurities:

- Dynamic NMR : Variable-temperature NMR can reveal rotational barriers (e.g., hindered rotation of 4-methylphenyl group) .

- 2D Techniques : HSQC and HMBC correlate ambiguous peaks to adjacent nuclei .

- Crystallography : Single-crystal X-ray diffraction provides definitive bond connectivity (e.g., torsion angles for planar pyrazole ring) .

Case Study : Inconsistent NH₂ signals in ¹H-NMR may indicate tautomerism; use D₂O exchange to confirm .

Q. What strategies optimize pharmacological activity testing for derivatives of this compound?

Advanced

- Derivatization : React the amino group with acid chlorides or anhydrides to create amides/esters for enhanced bioactivity .

- In vitro assays :

- Analgesic : Tail-flick test (rodents) with ED₅₀ calculations .

- Anti-inflammatory : Carrageenan-induced paw edema model .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to determine IC₅₀ values .

Caution : Account for ulcerogenic effects via histopathology in animal models .

Q. How can reaction conditions be optimized to improve synthetic efficiency?

Advanced

- DoE Approach : Apply factorial design to variables like catalyst loading (e.g., p-TsOH), solvent polarity, and stoichiometry.

- Microwave Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for hydrolysis) .

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer hydrolysis .

Example : A 15% yield increase was achieved by adjusting the molar ratio of phenylhydrazine:ethyl acetoacetate from 1:1 to 1:1.2 .

Q. What are the best practices for purifying this compound to >95% purity?

Basic

- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery .

- Column Chromatography : Silica gel with EtOAc/hexane (3:7) eluent removes nonpolar impurities .

- HPLC : C18 column with 0.1% TFA in acetonitrile/water for analytical purity .

Advanced : Chiral separation (if applicable) requires cellulose-based columns and polar mobile phases .

Q. How does substituent variation on the phenyl ring affect biological activity?

Advanced

属性

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMQYFHSZSHAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404251 | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-93-4 | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。